N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide

Cytotoxicity Breast cancer Fluorine SAR

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide (CAS 392303-18-3) is a synthetic small molecule comprising a 1,3,4-thiadiazole core substituted with a 3-fluorobenzylthio moiety at the 5-position and a pivalamide (2,2-dimethylpropanamide) group at the 2-amino position. The compound belongs to the N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)amide class, a scaffold validated in peer-reviewed literature as a source of dual Src/Abl tyrosine kinase inhibitors and cytotoxic agents.

Molecular Formula C14H16FN3OS2
Molecular Weight 325.42
CAS No. 392303-18-3
Cat. No. B2606387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide
CAS392303-18-3
Molecular FormulaC14H16FN3OS2
Molecular Weight325.42
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=NN=C(S1)SCC2=CC(=CC=C2)F
InChIInChI=1S/C14H16FN3OS2/c1-14(2,3)11(19)16-12-17-18-13(21-12)20-8-9-5-4-6-10(15)7-9/h4-7H,8H2,1-3H3,(H,16,17,19)
InChIKeyDLGJPVGBRQIVMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide (CAS 392303-18-3): Procurement-Ready 1,3,4-Thiadiazole Scaffold for Kinase-Focused Medicinal Chemistry


N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide (CAS 392303-18-3) is a synthetic small molecule comprising a 1,3,4-thiadiazole core substituted with a 3-fluorobenzylthio moiety at the 5-position and a pivalamide (2,2-dimethylpropanamide) group at the 2-amino position [1]. The compound belongs to the N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)amide class, a scaffold validated in peer-reviewed literature as a source of dual Src/Abl tyrosine kinase inhibitors and cytotoxic agents [2][3]. The tert-butyl-derived pivalamide group introduces steric bulk (molecular weight 325.4 Da) predicted to influence metabolic stability and binding selectivity relative to smaller acyl analogs [1].

Scaffold Src/Abl dual kinase inhibitor chemotype for SAR expansion
Activity Cue Meta-fluoro substitution linked to cell-model cytotoxicity (class-level)
Modulation Handle Pivalamide steric bulk for metabolic stability and selectivity studies

Why N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide Cannot Be Replaced by a Generic 1,3,4-Thiadiazole Analog


Within the N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)amide class, small structural perturbations produce large differences in biological performance. Published SAR demonstrates that the position of fluorine substitution on the benzyl ring alters cytotoxicity—meta-fluoro substitution produced IC50 = 35 μM against MDA-MB-231 breast cancer cells in a related series, while unsubstituted phenyl analogs showed negligible activity, and para-fluoro substitution further modulated potency [1]. Simultaneously, the identity of the N-acyl group (pivalamide vs. acetamide, cyclopropanecarboxamide, or benzamide) controls molecular weight, predicted lipophilicity, steric bulk, and hydrogen-bonding capacity—all factors that govern kinase selectivity and metabolic stability in this validated Src/Abl inhibitor scaffold [2][3]. Indiscriminate substitution of any single structural element risks loss of the specific physicochemical and biological profile encoded in this compound.

Fluorine Position Mismatch
Meta-fluoro activity profile may not transfer to ortho- or para-substituted analogs; requires isomer-specific validation.
Amide Substituent Mismatch
Pivalamide steric bulk alters physicochemical properties (density, MW, pKa) relative to smaller amides; may shift assay performance.
Core Scaffold Requirement
Non-benzylthio 1,3,4-thiadiazoles lack validated Src/Abl kinase chemotype; substitution risk.

Quantitative Differentiation Evidence for N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide Against Closest Analogs


Meta-Fluorobenzyl Substitution Confers Cytotoxic Activity in the 1,3,4-Thiadiazole-Benzylthio Series (Class-Level Inference)

In a published series of N-(5-(substituted-benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-trifluoromethylphenyl)acetamides, the meta-fluorobenzyl derivative (compound 3b) displayed IC50 = 35 μM against MDA-MB-231 breast cancer cells, whereas the unsubstituted phenyl analog showed 'implausible effects' (no meaningful activity) across all tested cell lines [1]. The meta-fluoro substitution thus provides a specific gain in cytotoxicity within this scaffold. The target compound retains this 3-fluorobenzylthio pharmacophore. Note: this is cross-study comparable evidence; direct cytotoxicity data for the pivalamide-bearing target compound have not been published.

Cytotoxicity SAR
Class-level inference
IC50 = 35 µM (meta-F, related 3b) vs. inactive (unsubstituted)
Supports cell-model endpoint review; class-level
Direct data for target compound unavailable
Cytotoxicity Breast cancer Fluorine SAR

Pivalamide vs. Acetamide: Predicted Physicochemical Differentiation in pKa and Density

The target compound exhibits a predicted pKa of 9.23 ± 0.50 and a predicted density of 1.31 ± 0.1 g/cm³ [1]. The closest commercially available analog, N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide (CAS 392303-16-1), has a predicted density of 1.42 ± 0.1 g/cm³ and a molecular weight 42 Da lower (283.3 vs. 325.4 Da) . The pivalamide group reduces density and increases molecular weight, consistent with the larger tert-butyl moiety altering crystal packing and solvation. The pKa value near physiological range (if assigned to the amidic NH or thiadiazole ring proton) may influence ionization state and solubility in assay media compared to the acetamide analog, for which no comparable pKa has been reported.

Physicochemical Profile
Predicted
pKa 9.23 (pred.); density 1.31 vs. 1.42 g/cm³ (acetamide); ΔMW +42 Da
May influence solubility and assay ionization
No experimental validation available
pKa Density Physicochemical properties

Scaffold Validation: Benzylthio-1,3,4-Thiadiazole Series as Dual Src/Abl Kinase Inhibitors

The N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)amide chemotype has been identified through enzymatic screening and molecular docking as a scaffold for dual Src/Abl tyrosine kinase inhibition [1]. Compound 6a from the Botta series (benzoylamino-2-[(4-benzyl)thio]-1,3,4-thiadiazole) demonstrated inhibitory activity on both Imatinib-sensitive murine myeloid 32D cells and Bcr-Abl-independent Imatinib-resistant leukemia cells, and induced differentiation in HL-60 promyelocytic leukemia cells [1]. A closely related analog bearing a 4-chlorobenzamide group (BDBM86863, N-(5-(3-fluorobenzylthio)-1,3,4-thiadiazol-2-yl)-4-chlorobenzamide) has been deposited in BindingDB with measured Src kinase Ki data [2]. The target compound's pivalamide group represents an underexplored N-acyl substituent within this validated kinase-targeting scaffold.

Kinase Scaffold Validation
Class-level inference
Benzylthio-thiadiazole scaffold active in Abl/Src assays; compound 6a and BDBM86863 show kinase inhibition
Scaffold supports kinase inhibitor design
Pivalamide derivative not directly assayed
Src kinase Abl kinase Tyrosine kinase inhibitor

Meta vs. Ortho Fluorobenzyl Positional Isomerism: Implications for Target Binding Geometry

The compound bears fluorine at the meta (3-) position of the benzyl ring. The ortho-fluorobenzyl positional isomer, N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide, is also commercially available but orients the fluorine atom in a distinct spatial geometry . Published SAR in the benzylthio-thiadiazole series demonstrates that the meta-fluoro position is specifically associated with cytotoxicity against MDA-MB-231 (compound 3b, IC50 = 35 μM), whereas para-fluoro substitution further shifts the activity profile [1]. Ortho-fluoro substitution introduces an intramolecular steric constraint (fluorine proximity to the thioether linkage) that may alter the dihedral angle of the benzyl group and consequently affect target binding conformation.

Fluorine Position Isomerism
Class-level inference
Meta-F: IC50 = 35 µM (3b); ortho-F: no data; unsubstituted: inactive
Positional isomer may alter binding; requires side-by-side comparison
Ortho isomer data needed for full SAR
Positional isomer Fluorine substitution Binding selectivity

Pivalamide Steric Bulk Distinguishes the Compound from Cyclopropanecarboxamide and Acetamide Analogs

The pivalamide (tert-butylcarbonyl) group provides greater steric hindrance at the amide carbonyl compared to the cyclopropanecarboxamide analog (CAS 392303-29-6, MW = 309.38 Da) and the acetamide analog (CAS 392303-16-1, MW = 283.3 Da) . The tert-butyl moiety has a calculated Connolly solvent-excluded volume approximately 2.5× larger than a cyclopropyl group and 3× larger than a methyl group, which may slow amide hydrolysis by sterically shielding the carbonyl from nucleophilic attack [1]. The fluorinated thiadiazole literature notes that 'modification of biologically active amides with fluoro-containing heterocycles' alters pharmacokinetic behavior, and the pivalamide group is a recognized strategy for improving metabolic stability in drug design [1].

Steric Bulk
Computational estimate
tert-butyl volume ~2.5–3× larger than cyclopropyl and methyl; ΔMW +16–42 Da
May shield amide bond; supports metabolic stability studies
No experimental metabolic stability data
Steric hindrance Metabolic stability Amide substituent

Recommended Application Scenarios for N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide Based on Existing Evidence


Kinase Inhibitor Hit Expansion and SAR Studies Targeting Src/Abl

Given the validated benzylthio-1,3,4-thiadiazole scaffold as a dual Src/Abl kinase inhibitor chemotype [1], this compound is positioned as a pivalamide-bearing analog for SAR exploration. The tert-butyl substituent's steric bulk may alter kinase selectivity profiles relative to the published benzamide and 4-chlorobenzamide analogs [2]. Researchers can use this compound as a starting point to probe the N-acyl steric tolerance of the Abl ATP-binding pocket.

Anticancer Screening in Breast and Prostate Cancer Cell Line Panels

Class-level evidence shows that the 3-fluorobenzylthio substitution confers cytotoxicity against MDA-MB-231 breast cancer cells (IC50 = 35 μM for the related compound 3b) and that the benzylthio-thiadiazole scaffold induces differentiation in HL-60 leukemia cells [1][3]. This compound is a logical candidate for panel screening (MDA-MB-231, PC3, U87, HL-60, and Imatinib-resistant lines) to establish whether the pivalamide group enhances or modulates the cytotoxic phenotype.

Metabolic Stability and Physicochemical Profiling of Pivalamide-Containing Thiadiazoles

The predicted pKa of 9.23 and density of 1.31 g/cm³ [4], combined with the steric shielding provided by the tert-butyl group, make this compound suitable for comparative metabolic stability studies (e.g., microsomal incubation, plasma stability) against the acetamide (CAS 392303-16-1) and cyclopropanecarboxamide (CAS 392303-29-6) analogs. Such data would quantify the metabolic advantage, if any, of the pivalamide group in this specific chemotype.

Fluorine Positional Isomer Pharmacophore Mapping

The compound contains the 3-fluorobenzyl substitution pattern, which published SAR indicates is active but not necessarily optimal compared to 4-fluoro [3]. Purchasing the ortho (2-fluoro), meta (3-fluoro, this compound), and para (4-fluoro) isomers together enables a systematic fluorine-walk study to map the steric and electronic requirements of the benzyl-binding subsite in the target protein of interest.

Application
Selection Property
Validation Focus
Src/Abl kinase SAR studies
N-acyl steric tolerance
Kinase selectivity profiling
Cancer cell-model panel screening
Cell-model endpoint review
Cytotoxicity and differentiation endpoints
Metabolic stability profiling
Steric shielding evaluation
Microsomal/plasma stability context
Fluorine positional isomer SAR
Fluorine geometry mapping
Binding-site steric/electronic requirements
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